5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical modifications .
Mechanism of Action
Target of Action
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been associated with various biological activities .
Mode of Action
It’s known that these compounds can interact with their targets in a manner that triggers downstream signal transduction pathways
Biochemical Pathways
Compounds in the 1h-pyrazolo[3,4-b]pyridine class have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
One of the synthesized pyrazolo[3,4-b]pyridine derivatives showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .
Result of Action
Compounds in the 1h-pyrazolo[3,4-b]pyridine class have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that this compound is a crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and ethanol, but almost insoluble in water . This suggests that the compound’s action may be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the TRKA enzyme, inhibiting its activity with an IC50 value of 56 nM . Additionally, it has shown selectivity for certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It inhibits the proliferation of cancer cell lines, such as the Km-12 cell line, with an IC50 value of 0.304 μM . This compound influences cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced cancer cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with TRKA. This binding inhibits the phosphorylation of the intramembrane kinase domain, thereby preventing the activation of downstream signaling pathways . The compound’s ability to inhibit TRKA selectively and effectively makes it a promising candidate for further drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, except CYP2C9 . Long-term studies have shown that it maintains its inhibitory effects on TRKA over extended periods, making it a stable and reliable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKA activity without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. It has low inhibitory activity against most cytochrome P450 isoforms, except CYP2C9 . This interaction suggests that the compound may have minimal effects on metabolic flux and metabolite levels, making it a suitable candidate for further development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently. It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s ability to accumulate in cancer cells while sparing normal cells underscores its potential for targeted therapy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on TRKA . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This precise localization enhances its efficacy and reduces off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . Another method involves the reaction of meta-aminobenzoic acid with morpholine to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are typical reagents.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further explored for their biological activities and potential therapeutic applications .
Scientific Research Applications
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer.
Biological Studies: The compound is studied for its potential to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Chemical Biology: It serves as a tool compound for studying signal transduction pathways and receptor-ligand interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 6-Chloro-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine stands out due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for chemical modifications. This dual halogenation provides unique opportunities for designing novel derivatives with improved biological activities and therapeutic potential .
Properties
IUPAC Name |
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-11-6(3)10-5(4)8/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMXUPWIWJIDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC(=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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